N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Description
N-(4-{[(2,5-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based compound featuring a carbamoyl linker to a 2,5-dimethylphenyl group and a 2,2-dimethylpropanamide substituent. The thiazole core, a five-membered heterocycle with nitrogen and sulfur atoms, is a common scaffold in medicinal chemistry due to its stability and ability to engage in hydrogen bonding and π-π interactions. The compound’s structural complexity arises from the combination of aromatic (2,5-dimethylphenyl), carbamoyl, and branched alkyl (2,2-dimethylpropanamide) moieties, which likely influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-7-12(2)14(8-11)20-15(22)9-13-10-24-17(19-13)21-16(23)18(3,4)5/h6-8,10H,9H2,1-5H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZIHJMIVASSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a dimethylphenyl group, and a propanamide moiety. Its molecular formula is with a molecular weight of approximately 342.46 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds containing thiazole rings often exhibit diverse biological activities due to their ability to interact with multiple cellular pathways. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Thiazole-containing compounds can inhibit specific enzymes involved in disease processes, including kinases and phosphatases.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK and NF-kB pathways, which are critical in inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that the compound might exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives. For instance:
- Cell Proliferation Inhibition : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated significant reductions in cell viability at concentrations above 10 µM.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been noted in several experimental models:
- Cytokine Production : Studies revealed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo models of inflammation demonstrated decreased edema and inflammatory cell infiltration following administration of the compound.
Case Studies
-
Study on Cancer Cell Lines :
- A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 20 30 -
Inflammation Model :
- In a mouse model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw swelling compared to control groups. Histological analysis showed decreased neutrophil infiltration and lower levels of inflammatory markers.
Comparison with Similar Compounds
Key Structural Features and Variations:
| Compound Name | Core Structure | Substituents/R-Groups | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (Target) | Thiazole | 2,5-Dimethylphenyl carbamoyl, 2,2-dimethylpropanamide | ~375.5 (estimated) | Amide, carbamoyl, thiazole |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) [] | Thiazole | 4-Chlorophenyl, 2,5-dimethylphenylamino, hydrazide | ~412.9 | Hydrazide, amine, thiazole |
| N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide [] | Thiazole | 2,5-Dimethylphenyl, sulfanyl-acetamide, 4-methylthiazole | ~305.4 | Sulfanyl, amide, thiazole |
| N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (14) [] | Pyridine-sulfonamide | 4-Chlorophenylcarbamoyl, thiadiazole-thio, sulfonamide | ~443.9 | Sulfonamide, thiadiazole, amide |
Structural Insights :
- The target compound distinguishes itself through the 2,2-dimethylpropanamide group, which enhances steric bulk and lipophilicity compared to simpler acetamide derivatives (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
- Compound 9f () replaces the propanamide with a hydrazide group, introducing a reactive NH-NH2 moiety that could participate in redox or coordination chemistry.
Physicochemical and Spectral Properties
Property Analysis :
- The target compound ’s higher melting point (estimated) compared to 9f (146–147°C) suggests greater crystallinity due to the 2,2-dimethylpropanamide group.
- IR and NMR data align with structural motifs: the C=O stretch (~1715 cm⁻¹) confirms amide/carbamoyl groups, while aromatic protons appear in the δ 6.8–7.2 ppm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
